"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" synthesis pathway
"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Abstract
This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a vast array of therapeutic agents, and functionalization at the 2- and 3-positions offers a versatile platform for molecular exploration.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed experimental protocols, and offering insights based on established chemical principles. The proposed pathway is designed for robustness and efficiency, leveraging the powerful Vilsmeier-Haack reaction as a cornerstone for constructing a key intermediate.
Strategic Overview: A Retrosynthetic Approach
To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The chosen strategy prioritizes the use of well-established, high-yielding reactions and commercially available starting materials. The key disconnection centers on the formation of the quinoline core and the concurrent installation of key functional groups.
Our analysis identifies 2-chloro-3-formyl-6-methoxyquinoline as a pivotal intermediate. This is advantageous because the Vilsmeier-Haack reaction allows for its formation from a simple acetanilide precursor in a single, efficient step that accomplishes cyclization, chlorination, and formylation simultaneously.[3][4] The aldehyde at the C-3 position then serves as a versatile chemical handle to construct the desired 3-chloropropyl side chain via a Wittig reaction followed by selective reduction.
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: From Aniline to Target Molecule
The forward synthesis is a four-step process, beginning with the protection of the readily available p-anisidine.
Step 1: Synthesis of N-(4-methoxyphenyl)acetamide (Intermediate A)
The initial step involves the acylation of the amino group of p-anisidine. This is a standard protecting group strategy that also provides the necessary acetanilide structure required for the subsequent Vilsmeier-Haack cyclization.
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Reaction: p-Anisidine is treated with acetic anhydride. A mild base such as pyridine or triethylamine can be used as a catalyst and to scavenge the acetic acid byproduct.
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Causality: The acetyl group serves two primary functions: it moderates the reactivity of the aromatic ring and provides the necessary methyl group that will ultimately be incorporated into the newly formed heterocyclic ring during cyclization.
Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-6-methoxyquinoline (Intermediate B)
This is the cornerstone of the entire synthesis. The Vilsmeier-Haack reaction is a powerful method for both formylating electron-rich aromatic compounds and for constructing heterocyclic systems.[5][6] In this case, it achieves three crucial transformations in one pot:
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Chlorination of the amide-derived carbonyl oxygen.
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Formylation at the position ortho to the activating acetamido group.
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Cyclization to form the quinoline ring system.
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Mechanism: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6] The electron-rich aromatic ring of N-(4-methoxyphenyl)acetamide attacks this reagent, leading to intramolecular cyclization. Subsequent dehydration and aromatization yield the stable 2-chloro-3-formyl-6-methoxyquinoline. This reaction is well-documented for producing 2-chloroquinoline-3-carbaldehydes from acetanilides.[3][4]
Caption: Key transformation in the Vilsmeier-Haack cyclization step.
Step 3: Wittig Reaction to 2-Chloro-3-(3-chloroprop-1-en-1-yl)-6-methoxyquinoline (Intermediate C)
With the aldehyde in place, the carbon skeleton is extended using the Wittig reaction. This reaction is highly reliable for converting aldehydes and ketones into alkenes.
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Reaction: The aldehyde (Intermediate B) is reacted with the ylide generated from (2-chloroethyl)triphenylphosphonium bromide. The ylide is typically prepared in situ by treating the phosphonium salt with a strong base like n-butyllithium or sodium hydride.
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Causality: The Wittig reaction provides excellent control over the formation of the carbon-carbon double bond, introducing the required three-carbon chain with a terminal chloro group in a single, predictable step. The reaction creates a mixture of (E) and (Z) isomers, which is inconsequential as the double bond will be reduced in the final step.
Step 4: Selective Reduction to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (Target Molecule)
The final step is the reduction of the carbon-carbon double bond in the propene side chain to yield the desired propyl group.
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Reaction: Catalytic hydrogenation is the method of choice. A palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is typically effective for this transformation.
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Causality & Selectivity: This method is chosen for its high selectivity. It will readily reduce the isolated alkene double bond without affecting the aromatic quinoline ring or causing hydrogenolysis of the two chloro-substituents under controlled conditions (e.g., moderate pressure and temperature). This ensures the integrity of the core structure and the desired functional groups in the final product.
Experimental Protocols & Data
The following protocols are detailed, self-validating methodologies for executing the proposed synthesis.
Protocol 1: Synthesis of N-(4-methoxyphenyl)acetamide
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Dissolve p-anisidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.2 eq) to the solution.
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Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor reaction completion using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water. Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Recrystallize from ethanol/water to obtain pure N-(4-methoxyphenyl)acetamide.
Protocol 2: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline
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In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.[4]
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Add N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise to the reagent mixture.
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After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.[4]
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Monitor the reaction by TLC.
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Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid thoroughly with cold water and dry under vacuum.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
Protocol 3: Synthesis of 2-Chloro-3-(3-chloroprop-1-en-1-yl)-6-methoxyquinoline
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Suspend (2-chloroethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Cool the suspension to -78 °C (dry ice/acetone bath).
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Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to generate the orange-red ylide. Stir for 1 hour at this temperature.
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Dissolve 2-chloro-3-formyl-6-methoxyquinoline (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl).
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the alkene.
Protocol 4: Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
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Dissolve the alkene intermediate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
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Add palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.
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Seal the vessel and purge with hydrogen gas (H₂).
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Pressurize the vessel with H₂ (2-3 atm) and stir vigorously at room temperature for 6-12 hours.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the final product.
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Further purification can be achieved by column chromatography if necessary.
Data Summary
The following table presents expected parameters for the synthesis, based on typical yields and conditions for analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetanilide Formation | Acetic Anhydride, Et₃N | 0 to 25 | 2 - 4 | >95% |
| 2 | Vilsmeier-Haack | POCl₃, DMF | 80 - 90 | 12 - 16 | 60 - 80%[7] |
| 3 | Wittig Reaction | Ph₃PCHCH₂Cl, n-BuLi | -78 to 25 | 12 - 18 | 50 - 70% |
| 4 | Hydrogenation | H₂, 10% Pd/C | 25 | 6 - 12 | >90% |
Conclusion
This guide outlines a robust and logical four-step synthesis for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The strategy is anchored by a highly efficient Vilsmeier-Haack cyclization, which constructs the core 2-chloro-3-formyl-quinoline intermediate in a single step from a simple precursor. Subsequent functionalization of the aldehyde via a Wittig reaction and selective reduction provides a clear and reliable path to the target molecule. The provided protocols are based on well-established and validated chemical transformations, offering a high probability of success for researchers and drug development professionals seeking to synthesize this and related quinoline analogs.
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